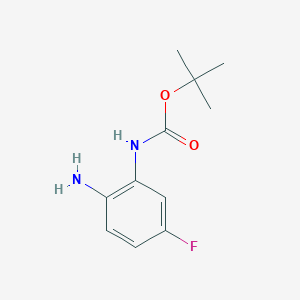

tert-Butyl (2-amino-5-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-5-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELBQUPQCJZQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697614 | |

| Record name | tert-Butyl (2-amino-5-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362670-07-3 | |

| Record name | tert-Butyl (2-amino-5-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (2-amino-5-fluorophenyl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key building block in contemporary medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. We will explore a common and reliable pathway involving the nitration of 4-fluoroaniline, followed by selective reduction and subsequent Boc-protection. The guide emphasizes the rationale behind experimental choices, offers insights into process optimization, and outlines essential characterization and safety protocols to ensure the synthesis of a high-purity final product.

Introduction: Significance and Applications

Role in Medicinal Chemistry and Drug Discovery

This compound is a vital intermediate in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the presence of three key functional groups: a primary amine, a Boc-protected amine, and a fluorine atom. The ortho-diamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, antivirals, and other therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The Boc-protecting group offers a stable yet readily cleavable handle, allowing for selective manipulation of the two amino groups during complex synthetic sequences.

Overview of Synthetic Strategies

The synthesis of this compound typically commences from commercially available starting materials. The most prevalent and economically viable strategy involves a three-step sequence starting from 4-fluoroaniline. This pathway includes:

-

Nitration: Introduction of a nitro group ortho to the amino group.

-

Reduction: Selective reduction of the newly introduced nitro group to a primary amine.

-

Boc-Protection: Selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group.

This guide will provide a detailed exploration of this pathway, including step-by-step protocols and the underlying chemical principles.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a logical disconnection approach that leads back to simple, commercially available precursors. The primary disconnection is at the carbamate linkage, which simplifies the molecule to a diamine and di-tert-butyl dicarbonate (Boc₂O). The diamine can be further disconnected to a nitroaniline, which in turn can be derived from 4-fluoroaniline through nitration.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: Nitration-Reduction-Boc Protection

This section details the most common synthetic route to the target compound, providing a robust and scalable methodology.

Principle and Rationale

The chosen pathway leverages the directing effects of the amino group in electrophilic aromatic substitution to install a nitro group at the ortho position. The subsequent selective reduction of the nitro group in the presence of the existing amine is a critical step, often achieved through catalytic hydrogenation. Finally, the differential reactivity of the two amino groups in the resulting diamine allows for selective Boc-protection.

Step 1: Nitration of 4-Fluoroaniline

The initial step involves the nitration of 4-fluoroaniline to yield 5-fluoro-2-nitroaniline. This reaction is a classic example of electrophilic aromatic substitution.

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.05 eq) portion-wise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 5-fluoro-2-nitroaniline.

The amino group of 4-fluoroaniline is a strong activating group and an ortho-, para- director. Since the para position is blocked by the fluorine atom, the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from potassium nitrate and sulfuric acid) is directed to the ortho position.

Critical Parameters:

-

Temperature Control: This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of side products.

-

Rate of Addition: Slow, portion-wise addition of the nitrating agent ensures that the temperature remains under control and minimizes local concentration gradients.

Step 2: Selective Reduction of the Nitro Group

The nitro group of 5-fluoro-2-nitroaniline is selectively reduced to a primary amine to yield 4-fluoro-1,2-phenylenediamine.

-

In a pressure vessel, dissolve 5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (typically 4-6 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. The reaction is generally clean and high-yielding.

Critical Parameters:

-

Catalyst Loading: The amount of catalyst can influence the reaction rate.

-

Hydrogen Pressure: Higher pressures can accelerate the reaction but must be handled with appropriate safety precautions.

-

Solvent Choice: The solvent should dissolve the starting material and be inert under the reaction conditions.

Step 3: Boc Protection of the Aniline

The final step is the selective Boc-protection of one of the amino groups of 4-fluoro-1,2-phenylenediamine to give the target compound.

-

Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) either as a solid or dissolved in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

The use of approximately one equivalent of Boc₂O favors mono-protection. The two amino groups have slightly different reactivities, which can be exploited to achieve selectivity.

Critical Parameters:

-

Stoichiometry of Boc₂O: Careful control of the amount of Boc₂O is essential to minimize the formation of the di-protected byproduct.

-

Reaction Time: The reaction should be monitored to ensure complete consumption of the starting material without significant formation of byproducts.

Pathway Summary Table

| Step | Starting Material | Reagents | Conditions | Typical Yield |

| 1. Nitration | 4-Fluoroaniline | KNO₃, H₂SO₄ | 0-5 °C, 2-3 h | 85-95% |

| 2. Reduction | 5-Fluoro-2-nitroaniline | H₂, Pd/C | RT, 50 psi, 4-6 h | 90-98% |

| 3. Boc Protection | 4-Fluoro-1,2-phenylenediamine | Boc₂O | RT, 12-24 h | 70-85% |

Alternative Approaches and Process Optimization

While the described pathway is robust, other methods for each step can be considered for process optimization, especially for large-scale synthesis.

-

Alternative Reducing Agents: For the reduction step, other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used, which may be more cost-effective for industrial applications but can involve more challenging work-up procedures.

-

Optimization of Boc-Protection: The selectivity of the Boc-protection can be influenced by the solvent and temperature. A thorough screening of conditions can help to maximize the yield of the desired mono-protected product.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through rigorous analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the protons of the Boc group, and the two amine protons. The coupling patterns of the aromatic protons can confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Boc group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

Purity Assessment

-

HPLC (High-Performance Liquid Chromatography): HPLC is the preferred method for determining the purity of the final compound. A high-purity sample should show a single major peak.

Summary Table of Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons, NH₂, NHBoc, and C(CH₃)₃ protons. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, and carbons of the Boc group. |

| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of the product. |

| HPLC | Purity >98% |

Safety Considerations

-

Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Nitrating agents can be explosive. Flammable solvents like ethanol, methanol, DCM, and THF should be handled in a well-ventilated fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound via the nitration-reduction-Boc protection sequence starting from 4-fluoroaniline is a reliable and well-established method. This guide has provided a detailed, step-by-step protocol along with the underlying chemical principles and critical parameters for each step. Careful control of reaction conditions and rigorous purification and characterization are essential for obtaining a high-purity product suitable for applications in drug discovery and development.

References

physicochemical properties of tert-Butyl (2-amino-5-fluorophenyl)carbamate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-5-fluorophenyl)carbamate

Introduction

1.1 Overview and Significance

This compound is a key organic intermediate of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it features a fluorinated phenylenediamine core where one amino group is selectively protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it an invaluable building block in multi-step organic syntheses. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the Boc-protected amine allows for regioselective reactions at the free amino position.[1][2] Consequently, this compound is frequently utilized in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors for cancer research.[1]

1.2 Scope of the Guide

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's characteristics for its effective use in synthesis, analysis, and formulation. The guide covers its chemical identity, physical and spectral properties, protocols for its analysis, and essential safety information.

1.3 Chemical Identity

The compound is systematically named this compound. It belongs to the carbamate class of organic compounds.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(2-amino-5-fluorophenyl)carbamate | N/A |

| CAS Number | 362670-07-3 | [3] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | [4] |

| Molecular Weight | 226.25 g/mol | [4] |

| Synonyms | tert-butyl 2-amino-5-fluorophenylcarbamate | [4] |

| InChI Key | FELBQUPQCJZQQX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N | N/A |

Core Physicochemical Properties

A precise understanding of the physicochemical properties is crucial for designing synthetic routes, developing analytical methods, and predicting the behavior of a compound in biological systems.

2.1 Summary Data Table

| Property | Value | Notes |

| Appearance | Solid, powder or crystalline form. Color may vary. | Based on analogous compounds. |

| Melting Point | Data not available in cited literature. | The analogous 4-fluoro isomer melts at 135-139 °C.[2] Experimental determination is required. |

| Boiling Point | Not well-documented; likely to decompose upon heating. | Based on similar carbamates.[5] |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols. Limited solubility in water. | Inferred from structure. |

| pKa | Data not available. | Predicted values can be obtained via computational models; experimental verification is necessary. |

2.2 Molecular Structure and Influence on Properties

The molecule's properties are a direct result of its constituent functional groups:

-

Boc Group: The bulky tert-butyl group provides steric hindrance and makes the carbamate linkage susceptible to cleavage under acidic conditions, a cornerstone of its utility as a protecting group.

-

Aromatic Ring: The phenyl ring provides a rigid scaffold. The electron-withdrawing fluorine atom influences the electron density of the ring and the basicity of the adjacent amino groups.

-

Amino Groups: The free primary amine is a nucleophilic center and a weak base. The Boc-protected amine is non-nucleophilic. The relative basicity of the two nitrogen atoms is critical for understanding its reactivity.

2.3 Protocol for Experimental Solubility Determination

-

Rationale: Determining solubility is critical for reaction setup, purification (crystallization), and formulation. A standard shake-flask method provides reliable quantitative data.

-

Methodology:

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as HPLC with a UV detector. The concentration at saturation is the solubility.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive proof of structure and is essential for quality control.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR:

-

t-Butyl Protons: A characteristic singlet integrating to 9 protons, typically found around δ 1.5 ppm.[6]

-

Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (δ 6.5-7.5 ppm). Their chemical shifts and coupling patterns will be complex due to splitting from each other and from the fluorine atom (H-F coupling).

-

Amine Protons: The NH₂ and NH protons will appear as broad singlets. Their chemical shifts are concentration-dependent and can be confirmed by D₂O exchange.

-

-

¹³C NMR:

-

t-Butyl Carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.[6]

-

Carbonyl Carbon: The carbamate C=O will appear around δ 153-155 ppm.[6]

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

-

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine (NH₂) and a single band for the secondary amine (N-H) of the carbamate.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

C-F Stretching: A strong band in the 1100-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

3.3 Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak ([M]⁺): For C₁₁H₁₅FN₂O₂, the expected m/z value is 226.11.

-

Key Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da), and subsequent loss of CO₂ (44 Da).

3.4 Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification and purity assessment of a synthesized batch of the title compound.

Caption: Workflow for identity and purity verification.

Protocols for Quality Control

4.1 Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Expertise: This reverse-phase HPLC method is a robust technique for quantifying the main component and separating it from potential non-volatile impurities or starting materials.[7] A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.

-

Instrumentation: HPLC system with a UV detector.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.

-

Injection Volume: 10 µL.

-

-

Trustworthiness: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. This protocol is self-validating through the inclusion of system suitability tests (e.g., injection precision, peak tailing factor) before sample analysis.

Synthesis and Reactivity Insights

5.1 Overview of Synthetic Strategy

The synthesis of this compound typically involves the selective protection of one amine in the precursor, 4-fluoro-1,2-phenylenediamine.[8][9] The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

-

Causality: The challenge in this synthesis is achieving mono-protection with high regioselectivity. The two amino groups in the starting material have slightly different basicities due to the electronic effect of the fluorine atom, which can be exploited under carefully controlled reaction conditions (e.g., temperature, solvent, rate of addition) to favor protection at one site. Using a stoichiometric amount of Boc₂O is crucial to minimize the formation of the di-protected byproduct.[10]

Caption: General synthetic route to the title compound.

5.2 Key Chemical Reactivity

-

Boc-Deprotection: The carbamate is stable under basic and mild acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to regenerate the free diamine.

-

Free Amine Reactions: The unprotected amino group can act as a nucleophile in reactions such as acylation, alkylation, and urea formation, allowing for further elaboration of the molecular structure.[11]

Safety, Handling, and Storage

6.1 Hazard Identification

While specific toxicity data for this compound is not available, compounds with similar structures can be harmful if swallowed, and may cause skin and eye irritation.[12][13]

-

Precautionary Statements:

6.2 Recommended Handling Procedures

-

Use only under a chemical fume hood to avoid inhalation.[15]

-

Handle with gloves and safety glasses.[13]

-

Avoid formation of dust and aerosols.[13]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[13]

6.3 Storage and Stability

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store at room temperature, protected from light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15][16]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemistry. Its physicochemical properties are dictated by the interplay of its fluorinated aromatic core and the orthogonally reactive amino and Boc-protected amino groups. This guide provides a foundational understanding of its identity, properties, analytical characterization, and safe handling, enabling researchers to confidently incorporate this versatile intermediate into their drug discovery and development workflows.

References

- EvitaChem. tert-Butyl (2-amino-5-chloro-4-fluorophenyl)

- MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)

- Chem-Impex. N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine.

- Fisher Scientific. SAFETY DATA SHEET (tert-Butyl N-(2-aminoethyl)

- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet ((R)-tert-Butyl 1-(2-amino-4-fluorophenyl)

- Sigma-Aldrich.

- Fisher Scientific. SAFETY DATA SHEET (tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)

- Sigma-Aldrich. tert-Butyl (2-amino-5-fluorophenyl)

- Supporting Information (Characterization D

- BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)

- Ossila. 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7.

- BLDpharm. 362670-07-3|tert-Butyl (2-amino-5-fluorophenyl)

- CymitQuimica. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine.

- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)

- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

- Sigma-Aldrich. tert-Butyl (2-aminophenyl)

Sources

- 1. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 362670-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [sigmaaldrich.com]

- 5. Buy tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate (EVT-12987859) [evitachem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-Butyl (2-amino-5-fluorophenyl)carbamate, a critical building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and pivotal applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. This document is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate.

Core Identification and Physicochemical Properties

CAS Number: 362670-07-3[1]

Molecular Formula: C₁₁H₁₅FN₂O₂

Molecular Weight: 226.25 g/mol

Structure:

A visual representation of the chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 362670-07-3 | BLDpharm[1] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | Sigma-Aldrich[2] |

| Molecular Weight | 226.25 g/mol | Sigma-Aldrich |

| Appearance | Typically a solid | EvitaChem[3] |

| Purity | Commercially available up to ~96% | EvitaChem[3] |

The Strategic Importance in Medicinal Chemistry: The Role of the Boc Protecting Group

The utility of this compound in multi-step organic synthesis stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino functionalities of the 4-fluoro-1,2-phenylenediamine scaffold. This strategic protection imparts differential reactivity to the two amino groups, allowing for selective chemical transformations.

The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality is fundamental in complex synthetic sequences, preventing unwanted side reactions and enabling the sequential introduction of different functionalities.

General reaction for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative method adapted from general procedures for the selective mono-Boc protection of diamines. [2][4] Materials and Reagents:

-

4-Fluoro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (anhydrous)

-

Trimethylsilyl chloride (Me₃SiCl) or another suitable HCl source

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Salt Formation: Cool the solution to 0 °C in an ice bath. Add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. A white precipitate of the amine hydrochloride salt may form. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

-

Boc Protection: Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N sodium hydroxide solution.

-

Extract the product into dichloromethane (3 x volume of the aqueous layer).

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group. The fluorine atom will cause splitting of the signals of the adjacent aromatic protons.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling to each other and to the fluorine atom.

-

Amine Protons: A broad singlet for the NH₂ protons (approx. 3.5-4.5 ppm) and a singlet for the carbamate NH proton (approx. 6.0-6.5 ppm).

-

tert-Butyl Protons: A sharp singlet integrating to nine protons at approximately 1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, and other aromatic carbons will show smaller long-range C-F couplings.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), with characteristic C-F coupling patterns.

-

Carbonyl Carbon: A signal around 153-155 ppm.

-

tert-Butyl Carbons: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.

Mass Spectrometry (MS):

The mass spectrum (e.g., ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.1.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and C-F stretching.

-

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹.

-

C-F Stretching: A band in the region of 1100-1300 cm⁻¹.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for cancer therapy. The presence of the fluorinated phenylenediamine core is a common feature in many kinase inhibitors, as the fluorine atom can enhance binding affinity and improve metabolic stability.

Case Study: Synthesis of Osimertinib (AZD9291)

A prominent example of the application of a related carbamate-protected diamine is in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While the exact intermediate in some reported syntheses of Osimertinib is a methoxy-substituted analog, the synthetic strategy highlights the crucial role of this class of compounds.

The general synthetic approach involves the following key steps:

-

Coupling of the Protected Diamine: The free amino group of a carbamate-protected phenylenediamine derivative undergoes a nucleophilic aromatic substitution or a coupling reaction with a heterocyclic core.

-

Further Functionalization: The other part of the molecule is constructed.

-

Deprotection and Final Coupling: The Boc group is removed under acidic conditions to reveal the second amino group, which is then acylated to install the acrylamide "warhead" that is crucial for the irreversible inhibition of the target kinase.

A generalized workflow for the application of this compound in the synthesis of kinase inhibitors.

This strategic use of a differentially protected diamine allows for the controlled and efficient assembly of complex drug molecules, making this compound and its analogs indispensable tools in modern drug discovery.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its key feature is the orthogonal reactivity of its two amino groups, enabled by the acid-labile Boc protecting group. This allows for the selective and controlled synthesis of complex molecules, most notably kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage its potential in their research and development endeavors.

References

-

Chemsrc. tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate.[Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

-

Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).[Link]

-

Zhang, Y., et al. (2019). Synthetic Strategies in the Preparation of Osimertinib. Molecules, 24(19), 3538. [Link]

-

Wu, J., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & Medicinal Chemistry, 26(23-24), 6049-6058. [Link]

Sources

Spectroscopic Data for tert-Butyl (2-amino-5-fluorophenyl)carbamate: A Technical Guide

Introduction

tert-Butyl (2-amino-5-fluorophenyl)carbamate (CAS No. 362670-07-3) is a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine, a free aromatic amine, and a fluorine substituent on the phenyl ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally similar analogs and foundational spectroscopic principles to provide a robust, predictive analysis for researchers and scientists.

The molecular structure of this compound is presented below. The subsequent sections will dissect the expected spectroscopic characteristics of each component of this molecule.